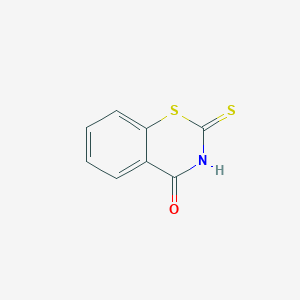

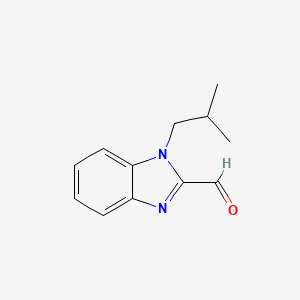

1-Isobutyl-1H-benzimidazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

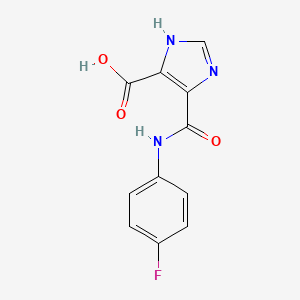

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.26 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 1-Isobutyl-1H-benzimidazole-2-carbaldehyde is 1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3 .Physical And Chemical Properties Analysis

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is a solid substance .科学的研究の応用

Synthesis and Fluorescence Properties

A noteworthy application in scientific research for derivatives similar to 1-Isobutyl-1H-benzimidazole-2-carbaldehyde is in the synthesis of fluorescent compounds. The study by Trofimov et al. (2009) demonstrated a straightforward synthesis method for 1-vinylpyrrole-benzimidazole ensembles that exhibit intense fluorescence, particularly useful in the blue region of the spectrum. Such compounds are synthesized through condensation reactions involving o-phenylenediamine, highlighting their potential in creating materials with specific optical properties (Trofimov et al., 2009).

Preparation and Modification of Benzoheterocyclic Carbaldehydes

Another significant application lies in the preparation of benzoheterocyclic carbaldehydes, as described by Luzzio and Wlodarczyk (2009). Their research outlines a method starting from methyl-substituted 2-aminobenzoheterocycles, leading to the synthesis of benzoheterocyclic carbaldehydes in the benzothiazole, benzoxazole, and benzimidazole series. This process involves several steps, including protection of nitrogen, halogenation, and conversion to aldehyde functionality, showcasing the versatility of such compounds in synthetic chemistry (Luzzio & Wlodarczyk, 2009).

Anticancer and Anthelmintic Activity

Compounds derived from benzimidazole carbaldehydes have been explored for their potential biological activities. Anwar et al. (2023) discussed the synthesis of indole-3-substituted-2-benzimidazoles via N-arylation and condensation-oxidation protocols, evaluating their efficacy as anti-cancer agents against various cancer cell lines. This highlights the potential of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde derivatives in medicinal chemistry for developing new therapeutic agents (Anwar et al., 2023).

Phototransformation and Photochemical Properties

Pervova et al. (2010) studied the photochemical properties of benzimidazolyl-2-hydrazones, including those derived from aldehydes like 1-Isobutyl-1H-benzimidazole-2-carbaldehyde. They explored the phototransformation processes of these compounds in solutions, revealing that the nature of the aldehyde fragment significantly influences their behavior under light exposure. This research underlines the importance of such compounds in studying photoreactive materials and their potential applications in photochemistry (Pervova et al., 2010).

特性

IUPAC Name |

1-(2-methylpropyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSSYAZMZMSNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355405 |

Source

|

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

610275-02-0 |

Source

|

| Record name | 1-Isobutyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

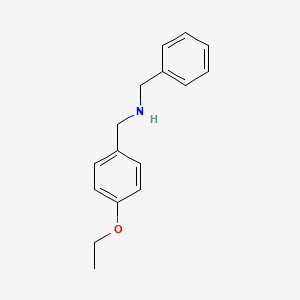

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

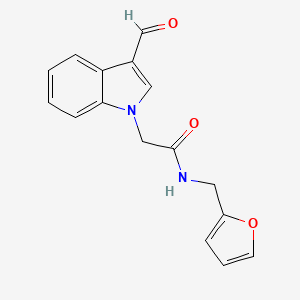

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)

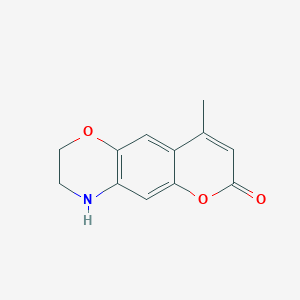

![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)